E3 ligase Ligand-Linker Conjugates 8

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

E3 Ligase Ligand-Linker Conjugates 8 are molecules designed to play a key role in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel therapeutic approach that hijack the body's natural protein degradation machinery to eliminate unwanted proteins.

Structure and Function

E3 Ligase Ligand-Linker Conjugates 8 consist of two key components:

E3 Ligase Ligand

This portion binds to a specific E3 ubiquitin ligase, an enzyme responsible for tagging proteins with ubiquitin molecules. Ubiquitination marks proteins for degradation by the proteasome.

Linker

This spacer molecule connects the E3 ligase ligand to another moiety that can bind to the target protein. The linker plays a crucial role in optimizing the distance and flexibility between the target protein and the E3 ligase [].

In the case of E3 Ligase Ligand-Linker Conjugates 8, the specific E3 ligase ligand is derived from thalidomide []. This molecule binds to the Cereblon (CRBN) E3 ligase.

Applications in Scientific Research

E3 Ligase Ligand-Linker Conjugates 8 serve as valuable tools in PROTAC research for several reasons:

Modularity

The linker allows researchers to attach various targeting moieties specific to different proteins of interest. This enables the development of PROTACs for a wide range of potential therapeutic applications [].

Understanding PROTAC Mechanism

By studying the interaction of E3 Ligase Ligand-Linker Conjugates 8 with CRBN and its influence on target protein degradation, researchers can gain insights into the mechanisms underlying PROTAC activity [].

Drug Discovery

These conjugates can be used as starting points for the design and synthesis of novel PROTAC molecules with improved potency and target specificity. This holds promise for the development of new drugs for various diseases.

E3 ligase Ligand-Linker Conjugates 8 is a specialized compound designed to facilitate targeted protein degradation through the ubiquitin-proteasome system. This compound consists of a ligand that binds to an E3 ligase, specifically tailored for use in Proteolysis Targeting Chimera (PROTAC) technology. The structure of E3 ligase Ligand-Linker Conjugates 8 includes a chlorinated moiety and a polyethylene glycol linker, which enhances its solubility and biological activity. The molecular formula for this compound is and it has a molecular weight of approximately 700. The unique combination of components allows for effective interaction with target proteins, promoting their degradation in cellular environments .

The biological activity of E3 ligase Ligand-Linker Conjugates 8 is centered on its ability to induce targeted protein degradation. By effectively recruiting E3 ligases to specific substrates, this compound can modulate various cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. Its application in PROTAC technology allows for selective degradation of disease-related proteins, making it a powerful tool in therapeutic development against cancer and other diseases characterized by protein dysregulation .

E3 ligase Ligand-Linker Conjugates 8 stands out due to its specific structural modifications that enhance solubility and binding efficiency compared to these similar compounds, making it particularly effective for targeted therapeutic applications .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 8 focus on understanding how effectively it recruits E3 ligases to target proteins. These studies often employ techniques such as:

- Surface Plasmon Resonance: To measure binding kinetics between the conjugate and target proteins.

- Cell-Based Assays: To evaluate the functional consequences of protein degradation on cellular pathways.

- Co-immunoprecipitation: To confirm interactions between the conjugate, E3 ligases, and target substrates within live cells .

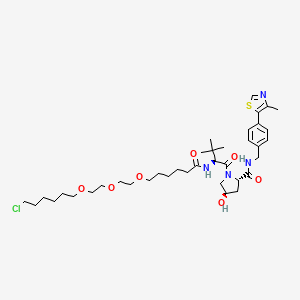

(S,R,S)-AHPC-PEG3-N3, also known as VHL Ligand-Linker Conjugates 8 or E3 ligase Ligand-Linker Conjugates 12, represents a synthesized E3 ligase ligand-linker conjugate designed for proteolysis-targeting chimeras technology applications [1] [2]. The compound exhibits a complex molecular architecture characterized by the molecular formula C30H43N7O7S and a molecular weight of 645.77 grams per mole [1] [3]. The complete chemical nomenclature identifies this compound as (2S,4R)-1-((S)-14-azido-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide [8] [16].

The molecular architecture of (S,R,S)-AHPC-PEG3-N3 comprises three distinct structural domains that work synergistically to facilitate targeted protein degradation [1] [2]. The von Hippel-Lindau ligand domain incorporates the (S,R,S)-AHPC scaffold, which serves as the primary binding motif for the von Hippel-Lindau E3 ubiquitin ligase [1] [14]. This domain features a hydroxyproline-based structure that mimics the natural substrate binding characteristics of the von Hippel-Lindau protein [14]. The central linker region consists of a three-unit polyethylene glycol spacer that provides conformational flexibility and enhanced aqueous solubility [1] [2]. The terminal reactive domain contains an azide functional group positioned to enable copper-catalyzed azide-alkyne cycloaddition reactions and strain-promoted alkyne-azide cycloaddition reactions [3] [16].

| Property | Value |

|---|---|

| Chemical Name | (2S,4R)-1-((S)-14-azido-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| CAS Number | 1797406-80-4 |

| Molecular Formula | C30H43N7O7S |

| Molecular Weight | 645.77 g/mol |

| Purity (typical) | ≥95% |

| Functional Groups | Azide, Amide, Hydroxyl, Thioether, Ether (PEG) |

| Solubility in DMSO | 50 mg/mL (77.43 mM) |

| Solubility in Ethanol | 100 mg/mL (154.85 mM) |

| Solubility in Water | ≥100 mg/mL (154.85 mM) |

The physicochemical properties of (S,R,S)-AHPC-PEG3-N3 demonstrate excellent solubility characteristics across multiple solvent systems [3] [23]. The compound exhibits water solubility of at least 100 milligrams per milliliter, corresponding to 154.85 millimolar concentration, which significantly exceeds the solubility requirements for typical biological applications [3] [16]. Ethanol solubility reaches 100 milligrams per milliliter, while dimethyl sulfoxide solubility achieves 50 milligrams per milliliter [3] [16]. These solubility profiles reflect the amphiphilic nature of the molecule, combining hydrophilic polyethylene glycol regions with hydrophobic aromatic domains [31].

Stereochemical Properties and Configuration

The stereochemical configuration of (S,R,S)-AHPC-PEG3-N3 plays a critical role in determining its binding affinity and selectivity for the von Hippel-Lindau E3 ligase [1] [14]. The compound contains three defined stereogenic centers that establish its absolute configuration according to the Cahn-Ingold-Prelog priority rules [10] [12]. The first stereogenic center adopts the S configuration at the carbon bearing the tert-butyl substituent, which positions this bulky group in an optimal orientation for hydrophobic interactions within the von Hippel-Lindau binding pocket [14] [15].

The second stereogenic center exhibits the R configuration at the 4-position of the pyrrolidine ring, where the hydroxyl group is positioned [1] [14]. This stereochemical arrangement is essential for the formation of critical hydrogen bonding interactions with serine 111 and histidine 115 residues in the von Hippel-Lindau active site [14]. The hydroxyl group in the C4-exo conformer provides the necessary geometric complementarity for optimal protein-ligand recognition [14]. The third stereogenic center maintains the S configuration at the 2-position of the pyrrolidine ring, establishing the correct spatial relationship between the carboxamide functionality and the protein surface [14] [15].

The stereochemical integrity of (S,R,S)-AHPC-PEG3-N3 directly influences its biological activity through precise molecular recognition mechanisms [14]. Structural studies of related von Hippel-Lindau ligands demonstrate that the S,R,S configuration optimizes the binding pose within the hydrophobic pocket formed by tryptophan 88, tyrosine 98, histidine 110, serine 111, histidine 115, and tryptophan 117 [14]. The specific stereochemical arrangement ensures that the hydroxy-pyrrolidine moiety maintains the required hydrogen bonding network while positioning the 4-methylthiazole group for optimal hydrophobic contacts [14].

| Stereogenic Center | Configuration | Functional Significance |

|---|---|---|

| Carbon with tert-butyl group | S | Hydrophobic interactions with VHL binding pocket |

| Pyrrolidine C4 (hydroxyl position) | R | Hydrogen bonding with Ser111 and His115 |

| Pyrrolidine C2 (carboxamide position) | S | Optimal orientation of carboxamide functionality |

Key Functional Groups and Their Orientation

The functional group architecture of (S,R,S)-AHPC-PEG3-N3 encompasses several critical molecular recognition elements that determine its biological activity and chemical reactivity [1] [3]. The azide functional group positioned at the terminal end of the polyethylene glycol linker serves as the primary reactive handle for bioconjugation applications [3] [29]. This linear arrangement of three nitrogen atoms exhibits characteristic 1,3-dipolar reactivity that enables selective cycloaddition reactions with alkyne-containing partners under physiological conditions [29] [32].

The hydroxyl group attached to the 4-position of the pyrrolidine ring constitutes the most critical functional element for von Hippel-Lindau binding [14]. This hydroxyl functionality forms essential hydrogen bonds with serine 111 and histidine 115 residues in the von Hippel-Lindau active site, mimicking the natural hydroxylation pattern of hypoxia-inducible factor alpha [14]. The spatial orientation of this hydroxyl group in the C4-exo conformation ensures optimal overlap with the hydrogen bonding acceptor sites on the protein surface [14].

The 4-methylthiazole heterocycle represents a critical hydrophobic recognition element that enhances binding affinity through aromatic stacking interactions [14]. This five-membered heterocyclic system occupies a hydrophobic pocket formed by phenylalanine 91, tyrosine 112, and other nonpolar residues [14]. The methyl substitution at the 4-position of the thiazole ring provides additional hydrophobic contacts and helps lock the dihedral angle between the phenyl and thiazole rings in a favorable conformation [14].

The polyethylene glycol linker incorporates three ethylene oxide repeat units that confer significant conformational flexibility to the molecule [26] [30]. The ether oxygen atoms within the polyethylene glycol chain can participate in hydrogen bonding interactions with water molecules and polar protein residues, contributing to the overall solubility and biocompatibility of the conjugate [27] [28]. The flexible nature of the polyethylene glycol spacer allows the molecule to adopt multiple conformations, facilitating the formation of productive ternary complexes between the target protein, the proteolysis-targeting chimera, and the E3 ligase [30].

| Functional Group | Chemical Character | Biological Function |

|---|---|---|

| Terminal Azide | 1,3-Dipolar reactive | Click chemistry bioconjugation |

| Pyrrolidine Hydroxyl | Hydrogen bond donor | VHL E3 ligase binding |

| 4-Methylthiazole | Hydrophobic aromatic | Enhanced binding affinity |

| PEG3 Linker | Flexible hydrophilic | Solubility and conformational freedom |

| Carboxamide | Hydrogen bonding | Protein surface interactions |

Conformational Analysis and Molecular Dynamics

The conformational behavior of (S,R,S)-AHPC-PEG3-N3 plays a fundamental role in determining its efficacy as a proteolysis-targeting chimera building block [22] [30]. Molecular dynamics simulations of related polyethylene glycol-containing ligand-linker conjugates reveal that the polyethylene glycol spacer exhibits significant conformational flexibility, enabling the molecule to sample multiple spatial orientations [27] [28]. This conformational plasticity is essential for facilitating the formation of stable ternary complexes between target proteins, proteolysis-targeting chimeras, and E3 ligases [22] [30].

The polyethylene glycol linker region demonstrates characteristic polymer dynamics with rapid interconversion between extended and compact conformations [27] [28]. Atomistic molecular dynamics studies indicate that polyethylene glycol chains preferentially interact with polar amino acids, particularly lysine and arginine residues, through hydrogen bonding mechanisms involving the ether oxygen atoms [27]. These transient protein-linker interactions can influence the overall stability and geometry of proteolysis-targeting chimera-induced ternary complexes [22].

The von Hippel-Lindau ligand domain of (S,R,S)-AHPC-PEG3-N3 maintains relatively rigid conformational characteristics due to the constrained pyrrolidine ring system [14]. Crystal structures of related von Hippel-Lindau ligands demonstrate that the hydroxy-pyrrolidine moiety adopts a well-defined binding conformation within the E3 ligase active site [14]. The 4-methylthiazole group exhibits some rotational freedom around the benzylic carbon-nitrogen bond, but this motion is constrained by favorable aromatic stacking interactions with protein aromatic residues [14].

Computational studies of proteolysis-targeting chimera ternary complexes reveal that linker flexibility plays a critical role in positioning target proteins for optimal ubiquitination [22]. The conformational ensemble sampled by the polyethylene glycol linker determines the accessible orientations of surface lysine residues on target proteins relative to the ubiquitin transfer machinery [22]. Molecular dynamics simulations demonstrate that effective protein degradation requires linkers with sufficient flexibility to accommodate the large-scale motions of the E3 ligase degradation machinery while maintaining productive protein-protein interfaces [22].

The azide terminal group exhibits minimal conformational constraints and remains accessible for click chemistry reactions across the range of linker conformations [32]. The linear geometry of the azide functional group provides a well-defined reaction vector for cycloaddition reactions, ensuring high selectivity and efficiency in bioconjugation applications [29] [32]. Conformational analysis indicates that the azide group maintains optimal reactivity regardless of the polyethylene glycol linker conformation, making (S,R,S)-AHPC-PEG3-N3 a versatile building block for proteolysis-targeting chimera synthesis [30].

Comparative Analysis with Related E3 Ligase Ligand Structures

The structural characteristics of (S,R,S)-AHPC-PEG3-N3 can be effectively evaluated through comparison with related E3 ligase ligand-linker conjugates and parent von Hippel-Lindau ligands [17] [18]. The compound represents an intermediate member of the (S,R,S)-AHPC-polyethylene glycol-azide series, positioned between shorter PEG1 variants and longer PEG6 analogs in terms of molecular weight and linker length [7] [16]. This intermediate positioning provides an optimal balance between conformational flexibility and molecular size for many proteolysis-targeting chimera applications [30].

Comparison with the parent VH032 compound reveals that the addition of the PEG3-azide linker increases the molecular weight from approximately 530 grams per mole to 645.77 grams per mole [1] [24]. This molecular weight increase reflects the incorporation of three ethylene glycol units and the terminal azide functionality while maintaining the core von Hippel-Lindau binding elements [1]. The enhanced solubility profile of (S,R,S)-AHPC-PEG3-N3 compared to VH032 demonstrates the beneficial effects of polyethylene glycol incorporation on physicochemical properties [31].

Structural comparison with (S,R,S)-AHPC-PEG3-Alkyne highlights the specific advantages of azide versus alkyne terminal functionalities [7]. The azide variant exhibits superior stability under physiological conditions and broader compatibility with click chemistry reaction conditions compared to the alkyne analog [29] [32]. The linear geometry of the azide group also provides more predictable reaction vectors for bioconjugation applications [32].

Analysis of the complete (S,R,S)-AHPC-polyethylene glycol series reveals systematic structure-activity relationships based on linker length [17] [18]. The PEG1 variant (molecular weight 557.66 grams per mole) provides minimal conformational flexibility but maintains compact molecular dimensions suitable for targets requiring short linker distances [7]. The PEG6 variant (molecular weight 733.88 grams per mole) offers maximum flexibility but may suffer from reduced cell permeability due to increased polar surface area [7]. The PEG3 variant represents an optimal compromise that balances flexibility, molecular size, and drug-like properties [30].

Comparative evaluation with cereblon-targeting ligand-linker conjugates demonstrates the unique binding characteristics of von Hippel-Lindau ligands [19] [20]. While cereblon ligands typically incorporate phthalimide-based recognition elements, von Hippel-Lindau ligands rely on hydroxy-pyrrolidine motifs for E3 ligase selectivity [17] [19]. The (S,R,S)-AHPC scaffold provides superior binding affinity and selectivity for von Hippel-Lindau compared to earlier generation ligands, making it the preferred starting point for von Hippel-Lindau-recruiting proteolysis-targeting chimeras [14] [17].

| E3 Ligase Ligand | Molecular Weight (g/mol) | Key Differences | Application |

|---|---|---|---|

| (S,R,S)-AHPC-PEG3-N3 | 645.77 | Standard PEG3 linker with azide terminal group | PROTAC synthesis via azide-alkyne click chemistry |

| (S,R,S)-AHPC-PEG3-Alkyne | 628.78 | PEG3 linker with alkyne instead of azide terminal group | PROTAC synthesis via azide-alkyne click chemistry |

| (S,R,S)-AHPC-PEG1-N3 | 557.66 | Shorter PEG1 linker with azide terminal group | PROTAC synthesis with shorter linker length |

| (S,R,S)-AHPC-PEG6-N3 | 733.88 | Longer PEG6 linker with azide terminal group | PROTAC synthesis with longer linker length |

| VH032 (parent compound) | ~530 | Original VHL ligand without linker or reactive group | VHL inhibition |

| VH298 | ~440 | Optimized VHL ligand with cyano-cyclopropyl group | VHL inhibition with improved potency |